molecular formula C20H30N2O2 B7132759 N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide

N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide

Cat. No.: B7132759
M. Wt: 330.5 g/mol
InChI Key: UVXUWTDMIPUXJY-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring, a methyl group, and an oxolane ring

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-21(20(23)12-11-19-10-6-14-24-19)18-9-5-13-22(16-18)15-17-7-3-2-4-8-17/h2-4,7-8,18-19H,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXUWTDMIPUXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a diol precursor.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and an appropriate carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-N-methyl-3-(oxolan-2-yl)propanamide
  • N-(1-benzylpiperidin-2-yl)-N-methyl-3-(oxolan-2-yl)propanamide
  • N-(1-benzylpiperidin-3-yl)-N-methyl-3-(tetrahydrofuran-2-yl)propanamide

Uniqueness

N-(1-benzylpiperidin-3-yl)-N-methyl-3-(oxolan-2-yl)propanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the oxolane ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

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